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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-effectiveness analysis of tildacerfont, an

investigational corticotropin-releasing factor type 1 (CRF1) receptor antagonist, for the

treatment of classic Congenital Adrenal Hyperplasia (CAH). The analysis is based on available

clinical trial data for tildacerfont and is presented in comparison to the current standard of

care, glucocorticoid therapy, and another investigational CRF1 receptor antagonist,

crinecerfont.

Executive Summary
Congenital Adrenal Hyperplasia (CAH) is a rare genetic disorder that necessitates lifelong

treatment with supraphysiologic doses of glucocorticoids (GCs). While essential for survival,

this standard of care is associated with a significant long-term burden of comorbidities and

substantial healthcare costs.[1][2][3] Tildacerfont, developed by Spruce Biosciences, aimed to

address this unmet need by reducing the required GC dose. However, pivotal clinical trials for

tildacerfont in CAH have yielded mixed results, with key studies not meeting their primary

endpoints for androgen reduction or GC dose reduction. In contrast, another investigational

agent in the same class, crinecerfont, has demonstrated success in Phase 3 trials, achieving

significant reductions in GC dosage while maintaining androgen control.[4][5]

This guide will objectively present the available data to inform an evidence-based perspective

on the potential cost-effectiveness of tildacerfont, contextualized by its clinical trial outcomes

and the broader landscape of CAH treatment.
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Mechanism of Action and Therapeutic Rationale
CAH is characterized by a deficiency in an enzyme required for cortisol synthesis, leading to an

overproduction of androgens driven by excess adrenocorticotropic hormone (ACTH).[6] The

therapeutic goal for novel non-steroidal therapies like tildacerfont is to modulate the

hypothalamic-pituitary-adrenal (HPA) axis to reduce ACTH, thereby lowering adrenal androgen

levels and enabling a reduction in the supraphysiologic GC doses to more physiologic levels.[7]

Tildacerfont is a selective CRF1 receptor antagonist that binds to receptors in the pituitary

gland, aiming to decrease ACTH secretion.[6]
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Diagram 1: Tildacerfont's Mechanism of Action in the HPA Axis.

Clinical Efficacy and Safety Profile of Tildacerfont
The clinical development of tildacerfont for CAH has involved several Phase 2 studies. While

earlier, smaller studies showed promise in reducing key biomarkers, the larger, pivotal trials did

not meet their primary endpoints.
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Summary of Key Clinical Trial Results
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Trial Phase
Patient

Population

Primary

Endpoint

Key

Outcomes
Reference

SPR001-201

& SPR001-

202

2a
Adults with

classic CAH

Safety and

efficacy

(biomarker

reduction)

Reductions

from baseline

in ACTH, 17-

OHP, and A4

observed,

particularly in

patients with

poor disease

control at

baseline.

Generally

well-

tolerated.

[6][8][9]

CAHmelia-

203
2b

Adults with

classic CAH

and severe

hyperandroge

nemia

Dose-

response for

change in

androstenedi

one (A4) from

baseline to

week 12

Did not meet

primary

endpoint. A

200mg daily

dose showed

a non-

significant

placebo-

adjusted

reduction in

A4. Low

compliance

was noted as

a potential

factor.

[10]
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CAHmelia-

204
2b

Adults with

classic CAH

on

supraphysiolo

gic GC doses

with

normal/near-

normal A4

Absolute

change in

daily GC

dose from

baseline at

week 24

Did not meet

primary

endpoint. A

200mg daily

dose

demonstrated

a non-

significant

placebo-

adjusted

reduction in

GC dose.

The trial was

subsequently

discontinued.

CAHptain-

205
2

Children and

adults with

classic CAH

Safety,

pharmacokin

etics, and

changes in

androgen

levels

Tildacerfont

was generally

safe and well-

tolerated. A

trend of

larger

reductions in

A4 was

observed with

higher, twice-

daily doses,

suggesting

that the initial

dosing

regimens in

other trials

may have

been

insufficient.

Safety and Tolerability
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Across the clinical trial program, tildacerfont has been generally reported as safe and well-

tolerated, with most adverse events being mild to moderate. No drug-related serious adverse

events have been frequently reported in the completed studies.

Cost-Effectiveness Analysis
A formal cost-effectiveness analysis of tildacerfont has not been published. Given the clinical

trial outcomes, a traditional cost-effectiveness evaluation is challenging. However, a qualitative

and comparative analysis can be constructed by examining the economic burden of the current

standard of care and the potential economic impact of a successful glucocorticoid-sparing

therapy.

Economic Burden of Current Standard of Care
(Glucocorticoid Therapy)
The lifelong use of supraphysiologic doses of glucocorticoids in CAH is associated with a

significant economic burden, primarily driven by the management of long-term comorbidities.
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Cost Driver Description Supporting Data

Direct Medical Costs

Frequent physician visits,

laboratory monitoring, and

hospitalizations for adrenal

crises.

Annual healthcare costs for

CAH patients are significantly

higher than for matched

controls.[1][2] Total annual

healthcare expenditures for

CAH patients were estimated

to be substantially higher than

for matched controls without

the condition.[11]

Comorbidity Management

Treatment of GC-induced

conditions such as

osteoporosis, diabetes,

cardiovascular disease,

obesity, and mental health

disorders.

Long-term GC use is a major

risk factor for these costly

chronic conditions.[12][13]

Indirect Costs

Reduced productivity,

caregiver burden, and

diminished health-related

quality of life.

The burden on patients and

their families is substantial,

though not always captured in

direct cost analyses.[2]

Comparative Efficacy with an Alternative Novel Therapy
Crinecerfont (Neurocrine Biosciences), another CRF1 receptor antagonist, has demonstrated

positive results in its Phase 3 clinical trials, providing a benchmark for the potential of this drug

class.
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Feature
Tildacerfont (Spruce

Biosciences)

Crinecerfont (Neurocrine

Biosciences)

Mechanism of Action CRF1 Receptor Antagonist CRF1 Receptor Antagonist

Pivotal Trial Primary Endpoint

(Adults)

Not Met (A4 reduction in

CAHmelia-203; GC reduction

in CAHmelia-204)

Met (Statistically significant

reduction in daily GC dose

while maintaining androgen

control)[4]

Pivotal Trial Primary Endpoint

(Pediatrics)

N/A (Phase 2 data suggests

higher doses may be needed)

Met (Statistically significant

reduction in mean GC dose)[5]

Development Status for CAH
Investment being wound down

following trial results

New Drug Applications

submitted to the FDA with

Priority Review[14]

Projected Cost-Effectiveness of Tildacerfont
Based on the available evidence, a strong case for the cost-effectiveness of tildacerfont for

CAH cannot be made at this time due to the failure to meet primary endpoints in pivotal trials. A

therapy that does not demonstrate a significant and consistent ability to reduce glucocorticoid

dosage would not be expected to offset the high costs associated with the long-term

complications of standard care. The potential for higher, more frequent dosing to be effective,

as suggested by the CAHptain-205 study, would also increase the cost of the drug itself, further

complicating the cost-effectiveness equation.

Experimental Protocols
The methodologies for the key clinical trials of tildacerfont provide insight into how its efficacy

and safety were assessed.

CAHmelia-203 Experimental Workflow
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CAHmelia-203 Protocol

Enrollment of Adults with Classic CAH
and Severe Hyperandrogenemia (High A4)

6-Week Blinded Placebo Run-in
(Assess GC Adherence)

Randomization (1:1:1:1)

Placebo Tildacerfont 50mg QD Tildacerfont 100mg QD Tildacerfont 200mg QD

12-Week Treatment Period

Primary Endpoint Assessment:
Change in A4 from Baseline at Week 12

Click to download full resolution via product page

Diagram 2: CAHmelia-203 Experimental Workflow.

CAHmelia-204 Experimental Workflow
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CAHmelia-204 Protocol

Enrollment of Adults with Classic CAH
on Supraphysiologic GC with Controlled A4

Randomization (1:1)

Placebo + GC Tapering Algorithm Tildacerfont 200mg QD + GC Tapering Algorithm

24-Week Double-Blind Treatment

Primary Endpoint Assessment:
Absolute Change in Daily GC Dose at Week 24

52-Week Open-Label Extension
(All Patients on Tildacerfont)

Click to download full resolution via product page

Diagram 3: CAHmelia-204 Experimental Workflow.

Conclusion
The therapeutic rationale for a glucocorticoid-sparing agent in the treatment of CAH is strong,

given the significant humanistic and economic burden of the current standard of care.[1][2]

While tildacerfont, a CRF1 receptor antagonist, showed initial promise in early-phase studies,

it failed to meet its primary endpoints in two pivotal Phase 2b trials, CAHmelia-203 and

CAHmelia-204. Consequently, a favorable cost-effectiveness profile for tildacerfont in CAH
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cannot be substantiated with the current data. The success of a competing drug in the same

class, crinecerfont, in demonstrating statistically significant glucocorticoid dose reduction

highlights the potential of this therapeutic approach, but also underscores the challenges in

translating mechanism of action into clinical efficacy.[4][5] Future research into alternative

dosing regimens for tildacerfont, as suggested by the CAHptain-205 study, would be

necessary to re-evaluate its potential clinical and economic value. However, with the

discontinuation of key trials and the winding down of investment, the path forward for

tildacerfont in CAH appears limited.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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